5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE
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Overview
Description
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of substituted pyrazoles .
Scientific Research Applications
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but fewer functional groups.
4-chloroaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pharmaceuticals.
Sulfonyl chlorides: Common intermediates in organic synthesis, used to introduce sulfonyl groups into molecules.
Uniqueness
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-2-FURAMIDE is unique due to its combination of a brominated pyrazole ring, a sulfonyl group, and a furamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C21H16BrClN4O4S |
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Molecular Weight |
535.8g/mol |
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H16BrClN4O4S/c22-14-11-24-27(12-14)13-18-7-10-20(31-18)21(28)25-16-5-8-19(9-6-16)32(29,30)26-17-3-1-15(23)2-4-17/h1-12,26H,13H2,(H,25,28) |
InChI Key |
FAWUTPRDGRDZFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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